molecular formula C16H13Cl2NO3 B069517 3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid CAS No. 175203-32-4

3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid

Cat. No.: B069517
CAS No.: 175203-32-4
M. Wt: 338.2 g/mol
InChI Key: PZPQHDWFTUNGCU-VXLYETTFSA-N
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Description

3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid is a chemical compound with the molecular formula C16H13Cl2NO3 It is known for its unique structure, which includes a dichlorophenyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid typically involves the reaction of 3,4-dichloroacetophenone with hydroxylamine to form an oxime intermediate. This intermediate is then reacted with 3-(bromomethyl)benzoic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid
  • This compound derivatives
  • Other dichlorophenyl-containing compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[[1-(3,4-dichlorophenyl)ethylideneamino]oxymethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-10(12-5-6-14(17)15(18)8-12)19-22-9-11-3-2-4-13(7-11)16(20)21/h2-8H,9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPQHDWFTUNGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC(=CC=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381274
Record name 3-[({[1-(3,4-dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-32-4
Record name 3-[[[[1-(3,4-Dichlorophenyl)ethylidene]amino]oxy]methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[({[1-(3,4-dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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